benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often requires anhydrous conditions and the use of specific reagents such as sodium benzophenone ketyl, calcium hydride, and zeolite-based drying columns . The reactions are conducted in flame-dried glass apparatus under an atmosphere of nitrogen or argon to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyl, fluorophenyl, and methylamino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a tool for studying enzyme interactions and metabolic pathways . In medicine, this compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes and receptors . Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and treatments .
Mechanism of Action
The mechanism of action of benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . This modulation can result in therapeutic effects, such as the inhibition of disease-related enzymes or the activation of beneficial receptors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride include other amino acid derivatives and fluorophenyl-containing compounds . Examples include benzyl (2R)-3-(4-chlorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate and benzyl (2R)-3-(4-bromophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate .
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenyl group, which imparts distinct electronic and steric properties . These properties contribute to its unique reactivity and functionality, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H24ClFN2O3 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride |
InChI |
InChI=1S/C20H23FN2O3.ClH/c1-14(22-2)19(24)23-18(12-15-8-10-17(21)11-9-15)20(25)26-13-16-6-4-3-5-7-16;/h3-11,14,18,22H,12-13H2,1-2H3,(H,23,24);1H/t14-,18-;/m1./s1 |
InChI Key |
RRURIYQUSGSYAX-KEZWHQCISA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.